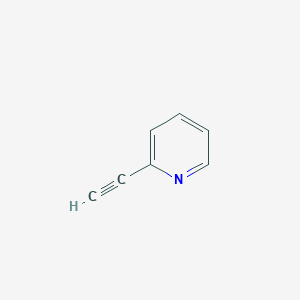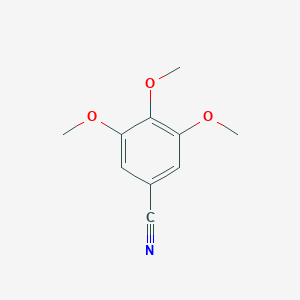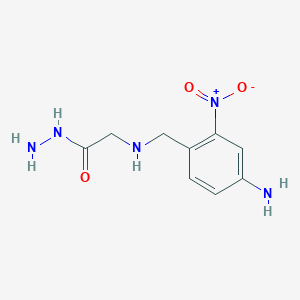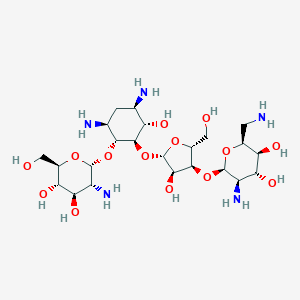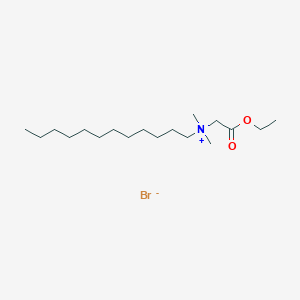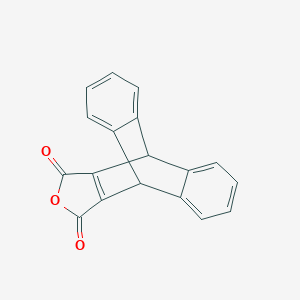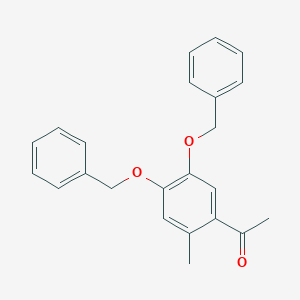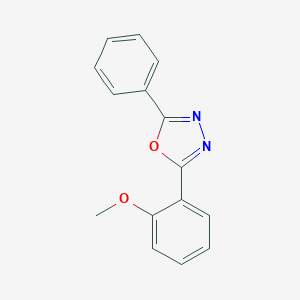
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
説明
The compound seems to be a derivative of methoxyphenyl compounds . Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds generally consists of a phenyl ring with a methoxy group attached . The exact structure of “2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole” would depend on the positions of the methoxy group and the phenyl ring .科学的研究の応用
1. Pharmacological Potential:
- 1,3,4-oxadiazole derivatives, including variants of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, have been computationally and pharmacologically evaluated for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays (Faheem, 2018).
2. Anticonvulsive Activity:
- Some derivatives of 1,3,4-oxadiazole have been synthesized and tested for anticonvulsant activity. One particular compound showed significant anticonvulsant potency, highlighting the potential of 1,3,4-oxadiazole derivatives in this area (Tsitsa et al., 1989).
3. Corrosion Inhibition:
- Research indicates that certain 1,3,4-oxadiazole compounds, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, perform excellently as corrosion inhibitors for mild steel in sulfuric acid media. These compounds are assumed to inhibit corrosion through the adsorption of oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model (Bouklah et al., 2006).
4. Antibacterial Activity:
- Novel derivatives of 1,3,4-oxadiazoles have shown promising antibacterial activity. This includes compounds like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, which have been screened for qualitative and quantitative antibacterial activity (Rai et al., 2009).
5. Antiglycation Potential:
- A study on 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has revealed their potent antiglycation activity. This suggests their potential role in developing antidiabetic drugs (Taha et al., 2015).
6. Anticancer Properties:
- Novel derivatives of 1,3,4-oxadiazoles containing the 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some compounds showed notable cytotoxicity against various cancer cell lines, indicating the potential use of these derivatives in cancer treatment (Adimule et al., 2014).
7. Chemosensor Applications:
- 1,3,4-oxadiazole derivatives have been used as anion fluorescent and colorimetric chemosensors, with high selectivity for certain anions. This underscores their utility in chemical sensing applications (Tong et al., 2003).
8. Nonlinear Optical Characterization:
- The nonlinear optical properties of 1,3,4-oxadiazole derivatives have been studied, showing potential applications in optoelectronics. This includes their behavior as optical limiters at certain wavelengths (Chandrakantha et al., 2011).
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVANXZXLJHUWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172051 | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
1874-42-6 | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
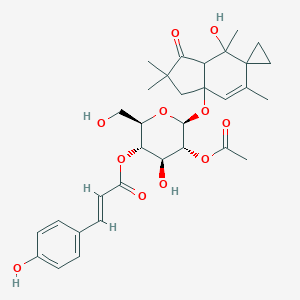
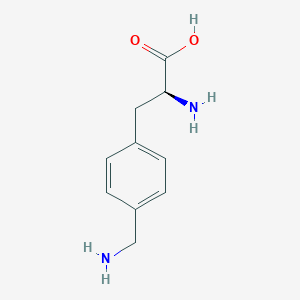
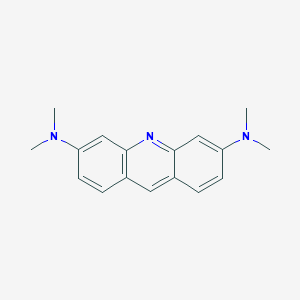
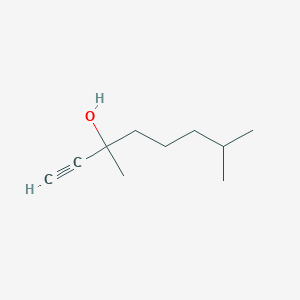
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
